molecular formula C7H12N2O B3346655 1-Allyl-3-cyclopropylurea CAS No. 1216633-76-9

1-Allyl-3-cyclopropylurea

Cat. No.: B3346655
CAS No.: 1216633-76-9
M. Wt: 140.18 g/mol
InChI Key: DNEMEAFWCHVHGO-UHFFFAOYSA-N
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Description

1-Allyl-3-cyclopropylurea is a urea derivative characterized by an allyl group (-CH₂CH=CH₂) at the N1 position and a cyclopropyl ring at the N3 position. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name

1-cyclopropyl-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-5-8-7(10)9-6-3-4-6/h2,6H,1,3-5H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEMEAFWCHVHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857442
Record name N-Cyclopropyl-N'-prop-2-en-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216633-76-9
Record name N-Cyclopropyl-N'-prop-2-en-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Allyl-3-cyclopropylurea typically involves the reaction of allyl isocyanate with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Allyl-3-cyclopropylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of various substituted derivatives.

    Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, resulting in the formation of corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Scientific Research Applications

1-Allyl-3-cyclopropylurea has several notable applications in scientific research:

Medicinal Chemistry

This compound is being explored for its potential therapeutic effects. Its structural similarity to neurotransmitters like GABA suggests possible applications in neuropharmacology. Research indicates that derivatives of urea compounds can act as enzyme inhibitors or receptor modulators, potentially leading to new treatments for neurological disorders .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecules, particularly in the development of chiral cyclic compounds through asymmetric synthesis methodologies . Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Agrochemicals

The compound's reactivity and structural properties make it a candidate for developing agrochemicals. Its derivatives may exhibit herbicidal or pesticidal activities, contributing to agricultural chemistry .

Case Studies

Several case studies highlight the practical applications and biological activities of this compound:

  • Antiproliferative Activity Study : A study assessed the antiproliferative effects of various urea derivatives against cancer cell lines such as HCT116 and MCF-7. Results indicated that certain modifications to the urea structure could enhance cytotoxicity against these cell lines .
  • Mechanistic Studies on Enzyme Inhibition : Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings suggested that this compound could serve as a lead structure for developing new enzyme inhibitors with therapeutic potential .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential therapeutic agent with neuropharmacological effects
Organic SynthesisBuilding block for complex organic molecules and chiral compounds
AgrochemicalsPossible use in developing herbicides or pesticides
Enzyme InhibitionLead structure for designing new inhibitors targeting metabolic pathways

Mechanism of Action

The mechanism of action of 1-Allyl-3-cyclopropylurea involves its interaction with specific molecular targets and pathways. The allyl group can participate in various chemical reactions, while the cyclopropyl group can influence the compound’s reactivity and stability. The urea moiety can form hydrogen bonds and interact with biological molecules, contributing to its potential biological activities.

Comparison with Similar Compounds

1-(3-Phenylpropyl)urea (CAS: Not specified)

  • Molecular Formula : C₁₀H₁₄N₂O
  • Substituents : A phenylpropyl group at N1 and a hydrogen atom at N3.
  • Key Properties :
    • Single-crystal X-ray studies reveal a mean C–C bond length of 0.003 Å and an R factor of 0.056, indicating high crystallinity .
    • The bulky phenylpropyl group may reduce solubility in polar solvents compared to smaller substituents like allyl or cyclopropyl.

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea (CAS: 3164-13-4)

  • Molecular Formula : C₁₀H₁₁ClN₂O₂
  • Substituents : A chlorohydroxyphenyl group at N1 and a cyclopropyl group at N3.
  • Likely used in agrochemicals or pharmaceuticals due to its bioactive substituents.

1-Allyl-3-cyclopropylurea

  • Molecular Formula : C₇H₁₁N₂O (inferred).
  • Substituents : Allyl (-CH₂CH=CH₂) at N1 and cyclopropyl at N3.
  • The cyclopropyl ring’s strain may increase reactivity, similar to cyclopropylamine derivatives requiring stringent safety protocols .

Allyl- and Cyclopropyl-Containing Compounds

Allyl Chloride (CAS: 107-05-1)

  • Molecular Formula : C₃H₅Cl.
  • Key Hazards :
    • Acute toxicity (inhalation, dermal), skin corrosion, and serious eye damage .
    • Reactivity: Prone to nucleophilic substitution due to the labile chlorine atom.

1-Cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2)

  • Molecular Formula : C₇H₁₄N₂.
  • Key Hazards :
    • Requires immediate medical intervention upon exposure (inhalation, ingestion) .
    • The cyclopropyl group’s strain may contribute to metabolic instability in biological systems.

Comparative Data Table

Compound Name Molecular Formula Substituents (N1/N3) Key Properties/Applications Hazards
This compound C₇H₁₁N₂O Allyl/Cyclopropyl Potential polymerization substrate Likely irritant (allyl group inferred)
1-(3-Phenylpropyl)urea C₁₀H₁₄N₂O Phenylpropyl/H High crystallinity, low polarity Not specified
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea C₁₀H₁₁ClN₂O₂ Chlorohydroxyphenyl/Cyclopropyl Bioactive, agrochemical use Halogen-related toxicity
Allyl Chloride C₃H₅Cl Allyl/Cl Reactive intermediate Corrosive, toxic
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ Cyclopropyl/Pyrrolidinyl Metabolic instability Acute toxicity

Research Findings and Implications

  • Reactivity : Allyl-substituted compounds exhibit higher reactivity than phenyl or cyclopropyl analogues, as seen in Allyl Chloride’s use as a versatile intermediate . This suggests this compound could participate in crosslinking or conjugation reactions.
  • Safety Profile : Cyclopropyl-containing compounds, such as 1-Cyclopropylpyrrolidin-3-amine, demand rigorous safety protocols due to acute toxicity risks . The allyl group’s hazards (e.g., skin irritation in Allyl Chloride) imply similar precautions for this compound .
  • Applications : Urea derivatives with halogenated aryl groups (e.g., 3164-13-4) are likely used in bioactive contexts, whereas allyl/cyclopropyl combinations may serve in material science or specialty chemicals .

Biological Activity

1-Allyl-3-cyclopropylurea is an organic compound with the molecular formula C7H12N2OC_7H_{12}N_2O. It features an allyl group and a cyclopropyl group attached to a urea moiety. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Weight : 140.18 g/mol
  • CAS Number : 1216633-76-9
  • IUPAC Name : 1-cyclopropyl-3-prop-2-enylurea
  • InChI Key : DNEMEAFWCHVHGO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of allyl isocyanate with cyclopropylamine. This reaction is conducted under controlled conditions to ensure high yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which are essential for its functional applications in research and industry .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Antibacterial Activity

A study evaluating the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli reported:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound has potential as a lead structure for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The allyl group facilitates various chemical reactions, while the cyclopropyl group enhances stability and reactivity. The urea moiety can form hydrogen bonds with biological molecules, contributing to its antimicrobial and anticancer effects .

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
1-Allyl-3-cyclopropylcarbamateCarbamate derivativeModerate antibacterial effects
1-Allyl-3-cyclopropylthioureaThiourea derivativeEnhanced anticancer activity
1-Allyl-3-cyclopropylguanidineGuanidine derivativeStronger immunomodulatory effects

These comparisons reveal that structural variations significantly influence biological properties, suggesting avenues for further research into analogs of this compound .

Q & A

Q. What are the optimal synthetic routes for 1-Allyl-3-cyclopropylurea, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves nucleophilic substitution or urea condensation. For example:

  • Allylation of cyclopropylamine : React cyclopropylamine with allyl isocyanate under anhydrous conditions (e.g., in THF at 0–5°C). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Yield optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity. Adjust stoichiometry (1:1.2 amine:isocyanate ratio) to minimize side products. Purify via column chromatography (Rf ~0.3) .
  • Validation : Confirm structure via 1^1H NMR (e.g., allyl protons at δ 5.2–5.8 ppm; cyclopropyl CH2_2 at δ 0.5–1.2 ppm) and FTIR (N-H stretch ~3300 cm1^{-1}, C=O ~1650 cm1^{-1}) .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Methodological Answer:

  • Spectroscopic analysis :
    • 1^1H/13^{13}C NMR: Assign peaks using DEPT-135 and HSQC for cyclopropyl and allyl moieties.
    • Mass spectrometry (ESI-MS): Confirm molecular ion [M+H]+^+ at m/z 155.2.
  • Chromatography : Use HPLC (C18 column, acetonitrile/water 70:30) with UV detection (λ = 210 nm). Retention time should match standards .

Q. What solvent systems are effective for solubilizing this compound in reactivity studies?

Methodological Answer:

  • Polar aprotic solvents : DMF or DMSO (5–10 mg/mL at 25°C) for nucleophilic reactions.
  • Hydrophobic media : Use dichloromethane or THF for Friedel-Crafts alkylation.
  • Aqueous solubility : Test buffered solutions (pH 4–8) to assess stability; precipitation indicates pH-dependent degradation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood.
  • Spill management : Neutralize with activated carbon; avoid water to prevent hydrolysis.
  • First aid : For skin contact, wash with 10% ethanol/water solution to remove residues .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states in allyl group transfer reactions.
  • Molecular dynamics : Simulate solvent effects (e.g., in DMSO) using AMBER to assess conformational stability.
  • Validation : Compare computed 1^1H NMR shifts (via GIAO method) with experimental data .

Q. How do structural modifications (e.g., substituents on cyclopropane) alter bioactivity?

Methodological Answer:

  • SAR studies : Synthesize analogs (e.g., 1-allyl-3-(2-methylcyclopropyl)urea) and test against enzyme targets (e.g., urease).
  • Data analysis : Use IC50_{50} values and molecular docking (AutoDock Vina) to correlate substituent electronegativity with inhibition potency .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for urea derivatives?

Methodological Answer:

  • Cross-validation : Compare 1^1H NMR spectra across solvents (CDCl3_3 vs. DMSO-d6_6) to identify solvent-shift artifacts.
  • High-resolution MS : Rule out isotopic interference or adduct formation (e.g., sodium/potassium adducts in ESI-MS).
  • Collaborative data sharing : Use platforms like PubChem to verify spectral libraries .

Q. How can researchers design experiments to study degradation pathways of this compound under oxidative conditions?

Methodological Answer:

  • Stress testing : Expose compound to H2_2O2_2/Fe2+^{2+} (Fenton’s reagent) at 40°C. Monitor via LC-MS for degradation products (e.g., cyclopropane ring-opening to form aldehydes).
  • Kinetic analysis : Use pseudo-first-order models to calculate rate constants (k) at varying pH .

Q. What catalytic applications are feasible for this compound in asymmetric synthesis?

Methodological Answer:

  • Ligand design : Coordinate with Pd(II) to form complexes for allylic amination. Test enantioselectivity using chiral HPLC (Chiracel OD-H column).
  • Mechanistic studies : Conduct 31^{31}P NMR to track phosphine ligand displacement in catalytic cycles .

Data Presentation Guidelines

  • Tables : Include comparative yields, spectral data, and kinetic parameters (see Table 1 example below).
  • Figures : Use annotated chromatograms or reaction coordinate diagrams from computational models .

Example Table:

ParameterValue (this compound)Reference Compound
Melting Point (°C)98–102105–108 (analog)
LogP1.82.1 (benzyl derivative)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Allyl-3-cyclopropylurea
Reactant of Route 2
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1-Allyl-3-cyclopropylurea

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